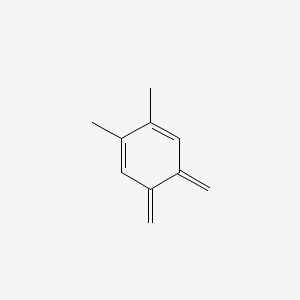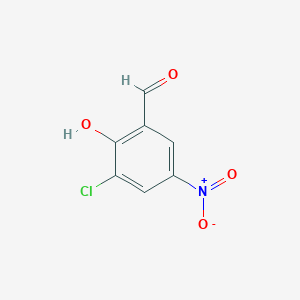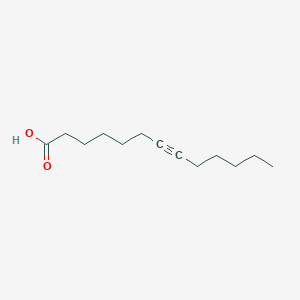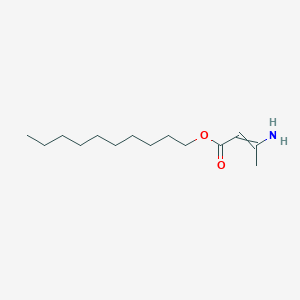
Methyl 2-chloro-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2. It is a chlorinated ester, which means it contains both an ester functional group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-4-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylpentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate.
Hydrolysis: 2-chloro-4-methylpentanoic acid and methanol.
Reduction: 2-chloro-4-methylpentanol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-methylpentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-4-methylpentanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloropropanoate: Similar structure but with a shorter carbon chain.
Methyl 2-chloro-3-methylbutanoate: Similar structure with a different position of the methyl group.
Methyl 2-bromo-4-methylpentanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-4-methylpentanoate is unique due to its specific arrangement of the chlorine atom and the ester group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
55905-16-3 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-methylpentanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3 |
Clave InChI |
YYGYFVZQCDLIFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


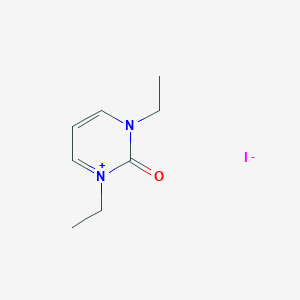
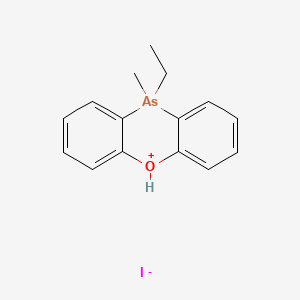
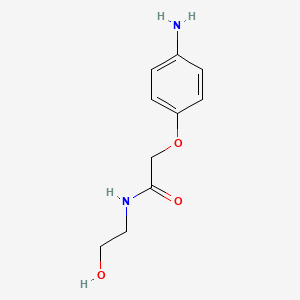
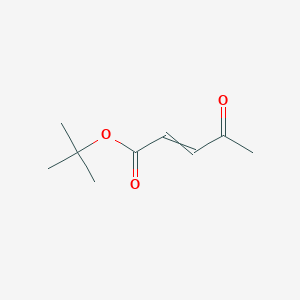
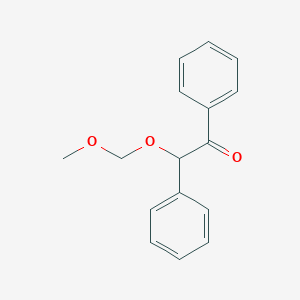
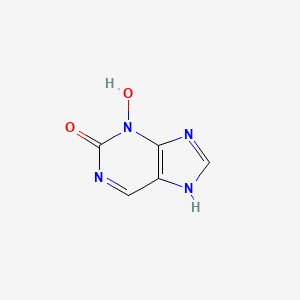
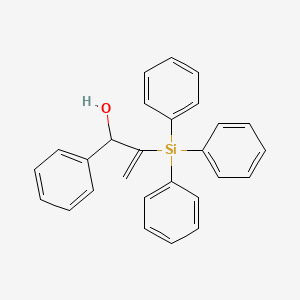


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
